Pyrocurzerenone Pyrocurzerenone Pyrocurzerenone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Pyrocurzerenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyrocurzerenone is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 20013-75-6
VCID: VC21348177
InChI: InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

Pyrocurzerenone

CAS No.: 20013-75-6

Cat. No.: VC21348177

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Pyrocurzerenone - 20013-75-6

CAS No. 20013-75-6
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran
Standard InChI InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3
Standard InChI Key JSWOSPDHAFLJHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C
Melting Point 76.5-77.5°C

Chemical Properties

Structure and Classification

Pyrocurzerenone belongs to the sesquiterpenoid class of compounds, specifically categorized as a furocadinane-type sesquiterpenoid. Its molecular formula is C15H16O with a molecular weight of 212.29 g/mol . The compound features a benzofuran structure further conjugated with an ethylene bond, creating a naphtho[2,1-b]furan skeleton with three methyl substituents at positions 1, 5, and 8 . The structural representation can be described as 1,5,8-trimethyl-6,7-dihydrobenzo[e]benzofuran .

Physical and Chemical Characteristics

Pyrocurzerenone appears as a powder under standard conditions . The compound exhibits solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For optimal storage, it is recommended to keep pyrocurzerenone desiccated at -20°C . The compound is assigned the CAS number 20013-75-6 and has the PubChem ID 12314812 .

Table 1: Physical and Chemical Properties of Pyrocurzerenone

PropertyValue
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
CAS Number20013-75-6
PubChem ID12314812
AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsDesiccate at -20°C
SMILESCC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C
Standard InChIKeyJSWOSPDHAFLJHZ-UHFFFAOYSA-N

Spectroscopic Data

The ultraviolet (UV) spectrum of pyrocurzerenone shows maximum absorption (λMax) at 233, 239, 249, 283, and 293 nm with Log ε values of 4.75, 4.72, 4.62, 4.4, and 4.4, respectively . This spectral pattern is indicative of a benzofuran structure conjugated with an ethylene bond. The proton magnetic resonance (PMR) spectrum reveals the presence of an α-hydrogen at 7.10 ppm and a β-methyl at 2.31 ppm on the furan ring, along with an aromatic methyl at 2.25 ppm and a methyl on the ethylenic linkage .

Natural Sources

Pyrocurzerenone has been primarily isolated from the rhizomes of Curcuma zedoaria, commonly known as white turmeric . This perennial herb is native to South and Southeast Asia and has been used in traditional medicine for various ailments. Additionally, pyrocurzerenone has been reported in Chloranthus serratus, a plant species belonging to the Chloranthaceae family . In the context of natural product research, pyrocurzerenone is categorized as a laserane-type compound according to metabolic profiling analysis of processed rhizomes .

Chemical Synthesis

The chemical synthesis of pyrocurzerenone involves a multi-step process starting from m-cresyl methyl ether . The synthetic pathway described in the literature proceeds as follows:

  • Acylation of m-cresyl methyl ether with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-(2-methyl-4-methoxy)benzoylpropionic acid as the major product.

  • Clemmensen reduction of this acid to produce 4-(2-methyl-4-methoxyphenyl)butyric acid.

  • Polyphosphoric acid (PPA) cyclization of the butyric acid derivative to form 5-methyl-7-methoxy-1-tetralone as the major product along with 5-methoxy-7-methyl-1-tetralone.

  • Formylation of the tetralone using ethyl formate in the presence of sodium methoxide to give 2-hydroxymethylene-5-methyl-7-methoxy-1-tetralone.

  • Conversion of this tetralone to its thioether using n-butylmercaptan, followed by desulfurization with W-2 Raney nickel to yield 2,5-dimethyl-7-methoxy-1-tetralone.

  • Demethylation using aluminum iodide to produce 2,5-dimethyl-7-hydroxy-1-tetralone.

  • Treatment of the phenolic tetralone with bromoacetone to furnish the corresponding acetonyloxy tetralone.

  • Cyclization using trifluoroacetic acid or PPA to yield naphthofuranone.

  • Reduction with sodium borohydride followed by dehydration of the resultant alcohol using p-toluenesulfonic acid or iodine to finally obtain pyrocurzerenone .

This synthetic pathway provides a viable method for the laboratory preparation of pyrocurzerenone, allowing for further studies of its properties and potential applications.

Biological Activities

Mechanism of Action

The molecular mechanism behind pyrocurzerenone's anti-metastatic effects has been partially elucidated. Research indicates that pyrocurzerenone decreases oral cancer cell migration and invasion ability by inhibiting the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and reducing cathepsin S expression .

Western blot analysis revealed that at concentrations of 50 and 100 μM, pyrocurzerenone significantly reduced ERK phosphorylation in SCC-9 and SCC-1 cells . Interestingly, when used in combination with the ERK inhibitor U0126, pyrocurzerenone showed enhanced inhibitory effects on cell motility, migration, and invasion compared to pyrocurzerenone treatment alone . This synergistic effect further confirms the involvement of the ERK signaling pathway in pyrocurzerenone's mechanism of action.

Additionally, pyrocurzerenone was found to affect other mitogen-activated protein kinases (MAPKs), increasing the phosphorylation of p38 and c-Jun N-terminal kinase 1/2 (JNK1/2) proteins while decreasing ERK1/2 activation . These findings suggest a complex modulation of MAPK signaling pathways by pyrocurzerenone, ultimately leading to reduced metastatic potential of oral cancer cells.

Table 2: Anti-metastatic Effects of Pyrocurzerenone on Oral Cancer Cells

ParameterEffectCell LinesConcentration Range
Cell ViabilityNo significant effect for 72hSCC-9, SCC-1, SAS25-100 μM
Cell MigrationDose-dependent inhibitionSCC-9, SCC-1, SAS25-100 μM
Cell InvasionDose-dependent inhibitionSCC-9, SCC-1, SAS25-100 μM
ERK1/2 PhosphorylationSignificant reductionSCC-9, SCC-150-100 μM
p38 and JNK1/2 PhosphorylationIncreased activationSCC-9, SCC-150-100 μM
Cathepsin S ExpressionReductionSCC-9, SCC-150-100 μM

Current Research and Applications

The recent discovery of pyrocurzerenone's anti-metastatic effects on oral cancer cells has sparked interest in its potential therapeutic applications. Current research is focused on further understanding the compound's mechanism of action and exploring its efficacy against other types of cancer cells . The compound's ability to inhibit ERK1/2 activation and reduce cathepsin S expression suggests it may have broader applications in cancer therapy, particularly for cancers where these pathways play critical roles in progression and metastasis.

Additionally, as pyrocurzerenone is derived from plants traditionally used in medicine, there is interest in investigating other potential biological activities of this compound, including anti-inflammatory, antioxidant, and antimicrobial properties. The development of more efficient synthetic routes for pyrocurzerenone production is also an area of active research, aiming to facilitate larger-scale studies and potential clinical applications .

Furthermore, the structural uniqueness of pyrocurzerenone makes it a valuable compound for structure-activity relationship studies, potentially leading to the development of more potent derivatives with enhanced therapeutic properties.

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